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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Executive Summary
4-[2-(3-Bromophenoxy)ethyl]morpholine (CAS: 435283-95-7) is a specialized heterocyclic

compound belonging to the phenoxyalkyl-morpholine class. While often cataloged as a

chemical building block, its structural topology classifies it as a privileged CNS scaffold.

This technical guide analyzes the compound’s pharmacophoric properties, identifying it as a

high-probability ligand for the Sigma-1 Receptor (σ1R) and Monoamine Transporters

(SERT/NET). Its specific 3-bromo substitution pattern suggests enhanced lipophilicity and

halogen-bonding capability, critical for high-affinity binding in hydrophobic pockets of CNS

targets. This document outlines the predicted biological targets, the mechanistic basis for these

interactions, and the validation protocols required for confirmation.

Chemical Profile & Structural Analysis
The compound consists of three distinct pharmacophoric elements:

Cationic Head: The morpholine ring (protonated at physiological pH).
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Linker: A flexible ethyl chain (

spacer).

Lipophilic Tail: A 3-bromophenoxy moiety.

Property Value (Predicted) Significance

Formula
Low molecular weight (<300

Da) favors BBB permeability.

MW 286.17 g/mol
Optimal for CNS drug-likeness

(Lipinski compliant).

LogP ~2.8 - 3.2

High lipophilicity facilitates

membrane crossing and

hydrophobic pocket binding.

pKa ~8.3 (Morpholine N)

Predominantly ionized at pH

7.4, mimicking endogenous

neurotransmitters.

H-Bond Donors 0
Increases membrane

permeability.

H-Bond Acceptors 3 (N, O, O) Facilitates receptor interaction.

Primary Biological Target: Sigma-1 Receptor (σ1R)
[1][2][3][4][5][6][7]
The most scientifically grounded target for this molecule is the Sigma-1 Receptor, a chaperone

protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanistic Rationale
The Glennon Pharmacophore Model for high-affinity σ1R ligands requires:

A basic amine site (Morpholine Nitrogen).

Two hydrophobic flanking regions (Phenoxy ring + Ethyl chain).
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A distance of 6–10 Å between the nitrogen and the hydrophobic centroid.

4-[2-(3-Bromophenoxy)ethyl]morpholine fits this model perfectly.

The 3-Bromo Substituent: Halogens in the meta or para position of the phenyl ring

significantly enhance σ1R affinity via halogen bonding with carbonyl backbone residues

(e.g., Val162 or Glu172) in the receptor's binding pocket.

Selectivity: The morpholine ring often confers selectivity for σ1 over σ2 receptors compared

to piperazines.

Predicted Functional Outcome
Agonism vs. Antagonism: Structural analogs (e.g., PRE-084) are often agonists. However,

the lack of bulky substituents near the nitrogen suggests this could act as a neutral

antagonist or agonist, requiring functional calcium mobilization assays to distinguish.

Therapeutic Relevance: Neuroprotection, cognitive enhancement, and modulation of

neuropathic pain.

Secondary Targets: Monoamine Transporters
The structure bears a striking resemblance to Viloxazine and Reboxetine fragments,

suggesting activity at monoamine transporters.

Serotonin Transporter (SERT): The phenoxy-ethyl-amine motif is the core scaffold of many

SSRIs. The 3-bromo group mimics the electron-withdrawing/lipophilic nature of the

trifluoromethyl group found in Fluoxetine.

Norepinephrine Transporter (NET): Morpholine-based antidepressants (like Viloxazine) often

display NET inhibition.

Note on Selectivity: Unlike highly selective SSRIs, this unconstrained linear linker may result in

"dirty" binding (promiscuity) across SERT, NET, and potentially 5-HT receptors.

Visualization: Pharmacophore Mapping & Synthesis
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The following diagrams illustrate the structural synthesis and the pharmacophoric mapping of

the compound to its targets.
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Figure 1: Synthesis pathway (left) and Pharmacophore Mapping (right) showing key

interactions with Sigma-1 and SERT proteins.

Experimental Validation Protocols
To confirm biological activity, the following standardized assays are recommended.

Protocol A: Sigma-1 Receptor Radioligand Binding
Objective: Determine Binding Affinity (

).

Tissue Source: Guinea pig brain membranes or Jurkat cells (rich in σ1).

Radioligand:
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(highly selective σ1 agonist).

Non-specific Block: Haloperidol (10 µM) or GBR-12909.

Method:

Incubate membranes (50 µg protein) with 2 nM

and varying concentrations of 4-[2-(3-Bromophenoxy)ethyl]morpholine (

to

M).

Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 120 mins.

Terminate via rapid filtration over GF/B filters.

Success Criteria:

indicates a potent ligand.

Protocol B: Functional Calcium Mobilization (Agonist
Check)

Objective: Determine if the compound is an agonist or antagonist.

Cell Line: NG108-15 cells (express σ1R).

Method:

Load cells with Fura-2 AM (calcium dye).

Treat cells with compound (1–10 µM).

Agonist Response: Immediate rise in intracellular

via IP3 receptor modulation.

Antagonist Response: No rise alone; blocks the effect of PRE-084 (known agonist).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1269199/docs?utm_src=pdf-body#4-2-3-bromophenoxy-ethyl-morpholine-potential-biological-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling
Hazard Class: Irritant (Skin/Eye).

Storage: 2–8°C, inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine

nitrogen.

Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Poor water solubility; requires

acidification or cyclodextrin for aqueous formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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